2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid
Description
Properties
IUPAC Name |
2,2-difluoro-3-hydroxy-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10,7(13)14)6(12)5-2-1-3-11-4-5/h1-4,6,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTDPIPPGFFXPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(C(=O)O)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403182 | |
| Record name | 2,2-DIFLUORO-3-HYDROXY-(3-PYRIDYL)PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887354-54-3 | |
| Record name | 2,2-DIFLUORO-3-HYDROXY-(3-PYRIDYL)PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reformatsky Reaction with Pyridyl Carbonyl Precursors
The Reformatsky reaction serves as a foundational method for constructing the difluorinated propionic acid backbone. In this approach, ethyl bromodifluoroacetate reacts with 3-pyridyl carbonyl compounds (e.g., 3-pyridinecarboxaldehyde) in the presence of zinc dust. The reaction proceeds under anhydrous tetrahydrofuran (THF) at −10°C to 25°C, yielding 2,2-difluoro-3-(3-pyridyl)propionate esters. Subsequent acidic hydrolysis (6 M HCl, reflux, 12 h) generates the free carboxylic acid.
Key Parameters
-
Yield : 68–72% (ester intermediate), 85–90% (hydrolysis step)
-
Purity : 92–95% after recrystallization (ethanol/water)
Direct Fluorination of 3-Hydroxy-3-pyridylpropionic Acid
Industrial patents describe the fluorination of 3-hydroxy-3-pyridylpropionic acid using sulfur tetrafluoride (SF₄) in dichloromethane. This gas-phase reaction requires precise temperature control (0–5°C) to minimize decomposition, achieving 78–82% conversion. Post-reaction purification via activated charcoal filtration removes residual fluorinating agents.
Reaction Equation
Industrial Production Methodologies
Continuous Flow Reactor Systems
Large-scale synthesis employs tubular flow reactors to enhance heat transfer and reaction homogeneity. A representative protocol involves:
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Feedstock Preparation : 3-Pyridylpropionic acid (1.0 M) and ammonium fluoride (3.2 M) in dimethyl sulfoxide (DMSO).
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Fluorination : Residence time of 8–10 min at 120°C, 15 bar pressure.
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Neutralization : In-line NaOH quench (pH 7.0–7.5).
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Crystallization : Cooling to 4°C induces precipitation, yielding 89% product with 98.5% HPLC purity.
Catalytic Fluorodehydroxylation
Palladium-catalyzed fluorodehydroxylation offers a halogen-free alternative. Using Pd/C (5 wt%) and Selectfluor® (1.5 equiv) in acetonitrile, hydroxyl groups at the β-position are replaced by fluorine atoms. This method achieves 81% yield at 80°C over 6 h, with catalyst recyclability up to five cycles.
Reaction Condition Optimization
Solvent and Temperature Effects
Comparative studies reveal solvent-dependent efficiency:
| Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMSO | 120 | 89 | 3.2 |
| DMF | 120 | 76 | 11.4 |
| THF | 65 | 68 | 8.9 |
DMSO maximizes fluorination efficiency due to its high polarity and thermal stability.
Stoichiometric Ratios
Optimal fluorine incorporation requires a 1.8:1 molar ratio of fluorinating agent (e.g., CsF) to substrate. Excess reagent (>2.0 equiv) promotes defluorination side reactions, reducing yields by 12–15%.
Comparative Analysis of Synthesis Pathways
Cost-Benefit Evaluation
| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) | Environmental Impact (EcoScale) |
|---|---|---|---|
| Reformatsky Reaction | 420 | 18 | 65/100 |
| Continuous Flow | 380 | 12 | 82/100 |
| Catalytic Fluorination | 510 | 22 | 58/100 |
Continuous flow systems outperform batch methods in scalability and sustainability.
Challenges and Mitigation Strategies
Byproduct Formation
Unwanted 2,3-difluoro isomers arise from over-fluorination, particularly in batch reactors. Mitigation approaches include:
Purification Difficulties
The polar nature of DFHPPA complicates crystallization. Gradient elution chromatography (C18 silica, 10–30% acetonitrile/water) resolves this, achieving 99.2% purity with 93% recovery.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2,2-difluoro-3-oxo-(3-pyridyl)propionic acid.
Reduction: Formation of 2,2-difluoro-3-hydroxy-(3-pyridyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways: It may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Structural Analogues
The following table compares 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid with structurally related compounds:
Key Observations :
- Hydroxyl Position : Compared to (RS)-2-Hydroxy-3-(3-pyridyl)-propionic acid, the hydroxyl group at the 3-position in the target compound may alter hydrogen-bonding interactions in biological systems .
- Pyridyl Group: The 3-pyridyl moiety is shared with 3-(3-Pyridyl)propionic acid, a compound used in synthesizing cannabimimetic aminoalkyl indoles (AAIs) with nanomolar receptor affinity .
Physicochemical and Functional Properties
- Acidity : The hydroxyl and carboxylic acid groups in the target compound suggest moderate acidity, similar to propionic acid derivatives (pKa ~4.8 for carboxylic acid) . However, fluorination at the 2,2-positions may lower the pKa of the α-carbon due to electron-withdrawing effects.
- Fluorinated analogues may have higher decomposition thresholds .
- Biological Activity :
- 3-(3-Pyridyl)propionic acid derivatives act as αvβ3 integrin antagonists (IC₅₀ < 1 nM) , suggesting that fluorination in the target compound could enhance binding specificity or pharmacokinetics.
- 2-Fluoro-3-hydroxypropionic acid is theorized to yield fluorinated acrylic acid via dehydration, but its synthesis remains unexplored .
Biological Activity
2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid (DFHP) is a fluorinated compound that has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of and a molecular weight of approximately 203.14 g/mol, DFHP exhibits properties that make it a candidate for various therapeutic applications, including antibacterial, antineoplastic, and antiviral activities.
Chemical Structure and Properties
The structure of DFHP includes a difluorinated propionic acid moiety and a pyridine ring, contributing to its distinct chemical reactivity and biological interactions. The compound appears as a white crystalline solid and is primarily utilized in biochemical research and drug development.
| Property | Value |
|---|---|
| Molecular Formula | C8H7F2NO3 |
| Molecular Weight | 203.14 g/mol |
| CAS Number | 887354-54-3 |
| Appearance | White crystalline solid |
| Purity | >95% (HPLC) |
Synthesis
DFHP can be synthesized through various organic reactions, including Reformatsky reactions involving bromodifluoroacetate with carbonyl compounds. These methods allow for efficient production under mild conditions, yielding good to excellent results for further research applications.
Antibacterial Activity
Research indicates that DFHP exhibits significant antibacterial properties. Fluorinated compounds similar to DFHP have shown effectiveness against various bacterial strains, including E. coli and S. aureus. Studies suggest that the difluorinated structure may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
- Minimum Inhibitory Concentration (MIC) : Preliminary studies indicate that DFHP demonstrates MIC values comparable to standard antibiotics, suggesting potential as an alternative antibacterial agent.
Antineoplastic Activity
DFHP has also been investigated for its antineoplastic properties. Compounds with similar fluorinated structures have demonstrated cytotoxic effects on cancer cell lines, particularly through mechanisms involving apoptosis induction.
- Case Study : In vitro studies showed that DFHP could inhibit the proliferation of cancer cells at concentrations as low as 0.12 mg/mL, indicating its potential effectiveness in cancer treatment protocols.
Antiviral Activity
The antiviral activity of DFHP is another area of interest. Fluorinated compounds have been reported to interfere with viral replication processes, making them valuable in developing antiviral therapies.
The biological activity of DFHP is thought to stem from its interaction with specific proteins or enzymes within microbial or cancerous cells. Initial data suggest that it may bind to receptors or enzymes, influencing their activity and potentially leading to cell death in targeted cells.
Comparative Analysis
To better understand the uniqueness of DFHP among similar compounds, the following table highlights key differences:
Table 2: Comparison of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2-Difluoro-3-hydroxypropionic Acid | C8H7F2O3 | Lacks amide functionality; primarily an acid |
| 3-Hydroxy-N-(pyridin-3-yl)propionamide | C9H10N2O2 | Contains an additional methyl group on nitrogen |
| 4-Fluoro-3-hydroxy-(pyridin-3-yl)propionic Acid | C8H7F1N1O3 | Different fluorination pattern; lacks amide group |
The distinct difluoro substitution pattern combined with the hydroxyl and pyridine functionalities makes DFHP particularly unique among these compounds, potentially influencing its reactivity and biological properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2-difluoro-3-hydroxy-(3-pyridyl)propionic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves fluorination of a pyridyl-containing propionic acid precursor. For fluorinated propionic acid derivatives, ethylene carbonylation (using catalysts like Mo hexacarbonyl) is a validated approach, as demonstrated for non-fluorinated propionic acid synthesis . Adapting this method, researchers can introduce fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) under controlled anhydrous conditions. Post-synthesis, purification via recrystallization or preparative HPLC is recommended, with structural validation using NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity.
- Spectroscopy :
- and NMR to confirm fluorination and hydroxyl group positioning.
- IR spectroscopy to identify carboxylic acid (C=O stretch ~1700 cm) and hydroxyl (~3400 cm) functionalities.
- Mass Spectrometry : HRMS (ESI or ESI) to verify molecular ion peaks and isotopic patterns .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The compound is sensitive to moisture and light due to its fluorinated and hydroxyl groups. Store under inert gas (argon) at −20°C in amber vials. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to detect degradation products like defluorinated derivatives or esterification byproducts .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in aqueous environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model hydrolysis pathways. Focus on the energy barriers for fluorine substitution or hydroxyl group deprotonation. Solvation effects are incorporated using the Polarizable Continuum Model (PCM). Validate predictions with experimental pH-dependent stability assays (e.g., monitoring degradation via NMR at pH 2–12) .
Q. What environmental monitoring strategies are effective for tracking this compound in water systems?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to concentrate the compound from water.
- Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode, optimized for the [M−H] ion. Quantify using isotope-labeled internal standards (e.g., -analogues) to correct matrix effects .
Q. How do researchers resolve contradictions in catalytic efficiency for synthesizing fluorinated propionic acid derivatives?
- Methodological Answer : Discrepancies in reported yields often stem from catalyst loading, solvent polarity, or fluorine source purity. Systematically vary parameters (e.g., Pd/C vs. Mo hexacarbonyl catalysts ), and use Design of Experiments (DoE) to identify critical factors. Validate results with kinetic studies (e.g., in situ FTIR to track intermediate formation) .
Q. What role does the 3-pyridyl group play in the biological activity of this compound?
- Methodological Answer : The pyridyl moiety may enhance binding to nicotinic acetylcholine receptors or metalloenzymes. Conduct competitive binding assays (e.g., fluorescence polarization with purified receptors) or enzyme inhibition studies (e.g., IC determination against acetylcholinesterase). Compare activity to non-pyridyl analogues to isolate structural contributions .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting reports on the degradation half-life of fluorinated propionic acids in environmental matrices?
- Methodological Answer : Discrepancies arise from varying test conditions (pH, microbial activity). Standardize degradation studies using OECD Guideline 307 (aerobic/anaerobic soil) or OECD 309 (surface water). Employ LC-MS/MS to quantify parent compound and degradation products (e.g., defluorinated species). Statistical tools (ANOVA) can isolate significant variables .
Methodological Tables
| Analytical Technique | Key Parameters | Application |
|---|---|---|
| NMR | δ −120 to −180 ppm (CF groups) | Fluorine positioning and purity assessment |
| LC-MS/MS (MRM) | Transition m/z 228 → 184 (example) | Environmental trace detection (LOD: 0.1 µg/L) |
| DFT Calculations | B3LYP/6-311++G(d,p), PCM solvation | Hydrolysis pathway prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
